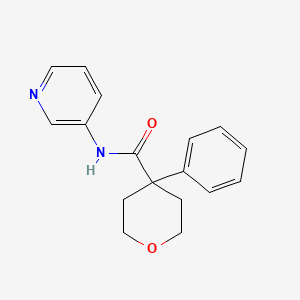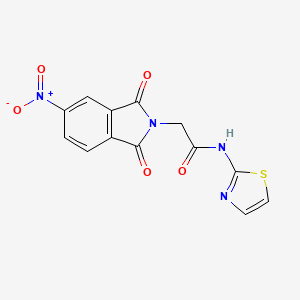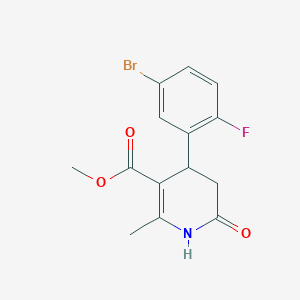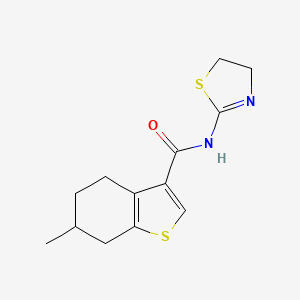![molecular formula C27H25ClN2O B4984437 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4984437.png)
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a combination of anthracene, piperazine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of anthracene to form 10-chloroanthracene. This intermediate is then reacted with piperazine to form 10-chloroanthracen-9-ylmethylpiperazine. The final step involves the reaction of this intermediate with 4-bromoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the anthracene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its anthracene and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracen-9-ylmethylene-(4-(2-chlorobenzyl)-piperazin-1-yl)-amine
- Anthracen-9-ylmethylene-(4-(4-chlorophenyl)-piperazin-1-yl)-amine
- Anthracen-9-ylmethylene-(4-p-tolyl-piperazin-1-yl)-amine
Uniqueness
1-[4-[4-[(10-Chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the ethanone group, which can undergo various chemical transformations. Additionally, the combination of anthracene and piperazine moieties provides a unique structural framework that can interact with a wide range of molecular targets.
Propriétés
IUPAC Name |
1-[4-[4-[(10-chloroanthracen-9-yl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O/c1-19(31)20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-26-22-6-2-4-8-24(22)27(28)25-9-5-3-7-23(25)26/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYYGHVNNQELCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxy-4-nitroanilino)prop-2-enenitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)
![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-[4-[[2-(cyclopropylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B4984391.png)
![4-(4-BROMOPHENYL)-7,7-DIMETHYL-5-OXO-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4984410.png)
![N-(1H-indol-4-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4984412.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)

![4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide](/img/structure/B4984430.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-3-phenyl-propionamide](/img/structure/B4984457.png)

![1-(2-chlorobenzyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4984466.png)

